molecular formula C65H110N10O16 B1263721 Coibamide A

Coibamide A

Cat. No.: B1263721
M. Wt: 1287.6 g/mol
InChI Key: LVHKHLZPRPTQJG-BNLDXBMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coibamide A is a natural product found in Leptolyngbya with data available.

Scientific Research Applications

Synthesis and Structural Insights Coibamide A, recognized for its potent antiproliferative properties, was originally isolated from a Panamanian marine cyanobacterium. Its intricate structure, a highly N-methylated cyclodepsipeptide, necessitated the development of an efficient solid-phase synthesis strategy. This breakthrough enabled the generation of this compound derivatives, facilitating structure-activity relationship studies. A significant milestone was the total synthesis of this compound, accompanied by stereochemical revisions, highlighting the compound's complex molecular architecture (Yao et al., 2015).

Mechanism of Action and Cell Death Induction this compound exhibits a unique mode of action, distinct from conventional cytotoxic agents. It induces cell death in a concentration- and time-dependent manner in various cancer cell types, including glioblastoma cells. Notably, this compound triggers autophagosome accumulation and cell death via an mTOR-independent pathway, indicating a novel mechanism of action. The compound's activity is intrinsically linked to its cyclic structure, emphasizing the importance of its molecular conformation (Hau et al., 2013).

Inhibition of VEGFA/VEGFR2 and Tumor Suppression this compound has been shown to impede tumor growth by targeting the VEGFA/VEGFR2 pathway, a critical axis in cancer progression. The compound's ability to reduce migratory and invasive capabilities of cancer cells, alongside G1 cell cycle arrest, underscores its potential as an antitumor agent. Furthermore, this compound's efficacy in suppressing tumor growth in glioblastoma xenografts has been demonstrated, although considerations regarding its toxicity profile are necessary for further development (Serrill et al., 2016).

Novel Applications and Derivative Development The exploration of this compound derivatives for targeted cancer therapy has been a focus of recent research. Notably, novel prodrugs have been designed to optimize the compound's therapeutic index, enhancing its specificity and reducing systemic toxicity. These efforts represent a promising avenue for the development of this compound as a cancer therapeutic agent (Wu et al., 2021).

Properties

Molecular Formula

C65H110N10O16

Molecular Weight

1287.6 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1

InChI Key

LVHKHLZPRPTQJG-BNLDXBMISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C

Synonyms

coibamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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